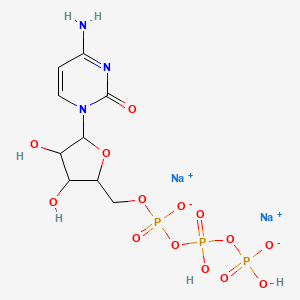

Cytidine-5'-triphosphate disodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQMDTRPCFJJND-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3Na2O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Cytidine-5'-triphosphate (CTP) in the Fidelity and Processivity of RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of Cytidine-5'-triphosphate (CTP) in RNA synthesis. Beyond its fundamental function as a building block, CTP plays a critical role in the kinetics, regulation, and fidelity of transcription. This document delves into the core mechanisms of CTP incorporation, presents quantitative data, details key experimental protocols for its study, and visualizes its involvement in relevant cellular pathways.

CTP: An Essential Substrate for RNA Polymerase

Cytidine-5'-triphosphate (CTP) is one of the four canonical ribonucleoside triphosphates (rNTPs), alongside Adenosine-5'-triphosphate (ATP), Guanosine-5'-triphosphate (GTP), and Uridine-5'-triphosphate (UTP), that serve as the fundamental precursors for the synthesis of RNA.[1][2][3] During the process of transcription, the enzyme RNA polymerase (RNAP) catalyzes the polymerization of these rNTPs into a complementary RNA strand using a DNA template.[1][2] CTP is specifically incorporated into the nascent RNA chain opposite a guanine (G) residue in the DNA template strand.[2]

The incorporation of CTP involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate group of the incoming CTP molecule.[4] This reaction is accompanied by the release and subsequent hydrolysis of pyrophosphate (PPi), which provides the thermodynamic driving force for the polymerization process.[5] The fidelity of transcription is highly dependent on the precise base pairing between the incoming CTP and the template guanine, a process scrutinized by the active site of RNA polymerase.[6][7]

Quantitative Analysis of CTP in RNA Synthesis

The efficiency and rate of RNA synthesis are influenced by the intracellular concentrations of rNTPs and the kinetic parameters of RNA polymerase for each nucleotide. While precise in vivo measurements of nuclear CTP concentrations are challenging to obtain and can vary depending on cell type and metabolic state, in vitro studies provide valuable insights into the kinetics of CTP incorporation.

Table 1: Kinetic Parameters for CTP Incorporation by RNA Polymerase

| Enzyme | Apparent Dissociation Constant (Kd) for CTP | Maximal Incorporation Rate (kpol) | Specificity Constant (kpol/Kd) | Organism/System |

| Hepatitis C Virus NS5B RNA-dependent RNA Polymerase | 39 ± 3 µM | 16 ± 1 s-1 | 0.41 µM-1s-1 | In vitro reconstituted complex |

Data derived from pre-steady-state kinetic analysis of a purified elongation complex.[8]

Table 2: Typical Nucleotide Concentrations in In Vitro Transcription Assays

| Component | Typical Final Concentration |

| ATP | 0.5 - 6 mM |

| GTP | 0.5 - 6 mM |

| CTP | 25 µM - 6 mM |

| UTP | 25 µM - 6 mM |

| Radiolabeled Nucleotide (e.g., [α-32P]CTP) | Varies (used for detection) |

Concentrations can be adjusted based on the specific experimental goals, such as pulse-chase labeling or maximizing RNA yield.[9][10]

Experimental Protocols for Studying CTP Incorporation

Several key experimental techniques are employed to investigate the role of CTP in RNA synthesis, particularly to measure transcription rates and identify regulatory mechanisms.

Nuclear Run-On Assay

This assay measures the transcriptional activity of genes in isolated nuclei. It provides a snapshot of the transcription that was actively occurring at the time of cell lysis.

Methodology:

-

Nuclei Isolation: Cells are harvested and lysed with a mild detergent (e.g., NP-40) to release intact nuclei.

-

Run-On Reaction: The isolated nuclei are incubated in a reaction buffer containing ATP, GTP, and a labeled nucleotide, typically [α-32P]UTP or [α-32P]CTP. Unlabeled CTP is also included. During this incubation, RNA polymerases that were engaged in transcription at the time of isolation will "run on" to the end of the transcription unit, incorporating the labeled nucleotide into the nascent RNA. New initiation is typically inhibited by the detergent Sarkosyl.

-

RNA Purification: The labeled RNA is purified from the nuclei, often using methods like TRIzol extraction followed by precipitation.

-

Hybridization and Detection: The purified, labeled RNA is hybridized to gene-specific DNA probes immobilized on a membrane (e.g., slot blot or dot blot). The amount of radioactivity hybridized to each probe is proportional to the transcription rate of that gene.

Run-Off Transcription Assay

This in vitro technique is used to study transcription from a specific promoter and to determine the precise start site of transcription.

Methodology:

-

Template Preparation: A linear DNA template containing the promoter of interest is prepared by digesting a plasmid with a restriction enzyme that cuts downstream of the transcription start site.[4]

-

Transcription Reaction: The linearized DNA template is incubated with purified RNA polymerase, a transcription buffer, and all four rNTPs (ATP, GTP, CTP, and UTP). One of the nucleotides, often UTP or CTP, is radiolabeled (e.g., [α-32P]UTP or [α-32P]CTP).

-

Transcription Termination: Transcription proceeds until the RNA polymerase reaches the end of the linearized DNA template and "runs off," producing an RNA transcript of a defined length.[4]

-

Analysis: The radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The size of the run-off transcript corresponds to the distance from the transcription start site to the restriction enzyme cut site.

Visualization of CTP in Cellular Processes

The Nucleotide Addition Cycle in RNA Synthesis

The core process of RNA elongation involves a repetitive cycle of nucleotide addition. The following diagram illustrates the key steps involving the incorporation of a ribonucleoside triphosphate, such as CTP.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. CTP synthase forms cytoophidia in the cytoplasm and nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA precursor pools and ribonucleotide reductase activity: distribution between the nucleus and cytoplasm of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The nucleus of HeLa cells contains tubular structures for Ca2+ signaling with the involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring of intracellular ribonucleotide pools is a powerful tool in the development and characterization of mammalian cell culture processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Profiling Ribonucleotide and Deoxyribonucleotide Pools Perturbed by Remdesivir in Human Bronchial Epithelial Cells [frontiersin.org]

- 9. Regulation of CTP:phosphocholine cytidylyltransferase in HeLa cells. Effect of oleate on phosphorylation and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of mammalian ribonucleotide reduction and dNTP pools after DNA damage and in resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytidine-5'-triphosphate Disodium Salt in Phospholipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-5'-triphosphate (CTP) is a pivotal nucleotide that serves as a critical precursor and an energy source for the synthesis of a vast array of phospholipids, which are fundamental components of cellular membranes.[1][2] This technical guide provides an in-depth exploration of the role of CTP, supplied as its stable disodium salt, in the de novo biosynthesis of major phospholipids, primarily focusing on the Kennedy pathway. The guide will detail the enzymatic reactions, regulatory mechanisms, quantitative kinetic data, and experimental protocols relevant to researchers in cell biology, biochemistry, and pharmacology.

The Kennedy Pathway: A CTP-Dependent Route to Phospholipids

The Kennedy pathway, first elucidated by Eugene P. Kennedy, is the principal route for the de novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), two of the most abundant phospholipids in eukaryotic cell membranes.[3][4] This pathway is heavily reliant on CTP for the activation of phosphocholine and phosphoethanolamine.

Phosphatidylcholine (PC) Synthesis

The synthesis of PC via the Kennedy pathway involves three key enzymatic steps:

-

Choline Phosphorylation: The process begins with the phosphorylation of choline by choline kinase (CK) to form phosphocholine, utilizing a molecule of ATP.[3][4]

-

CDP-Choline Formation: This is the rate-limiting and committed step in PC biosynthesis.[5][6] CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction between CTP and phosphocholine to produce cytidine diphosphate-choline (CDP-choline) and pyrophosphate (PPi).[3][7] The activity of CCT is tightly regulated, serving as a key control point for PC synthesis.[8]

-

Phosphatidylcholine Synthesis: Finally, choline phosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) catalyzes the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, forming PC and releasing cytidine monophosphate (CMP).[9]

Phosphatidylethanolamine (PE) Synthesis

The synthesis of PE follows a parallel pathway to that of PC:

-

Ethanolamine Phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine.

-

CDP-Ethanolamine Formation: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of CTP with phosphoethanolamine to generate CDP-ethanolamine and pyrophosphate.[10][11]

-

Phosphatidylethanolamine Synthesis: Ethanolamine phosphotransferase (EPT) transfers the phosphoethanolamine group from CDP-ethanolamine to DAG to form PE.[11]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of phospholipid biosynthesis are underpinned by the kinetic properties of the enzymes involved, particularly their affinity for CTP.

| Enzyme | Organism/Tissue | Substrate | Km for CTP (mM) | Vmax (nmol/min/mg) | Notes |

| CTP:phosphocholine cytidylyltransferase (CCT) | Rat brain | CTP | 10 | Not specified | The enzyme follows a random sequential mechanism.[12] |

| CTP:phosphocholine cytidylyltransferase (CCT) | Rat lung (microsomal) | CTP | 0.99 | Not specified | Oleate (122 µM) decreases the Km for CTP to 0.33 mM and increases Vmax by 50-60%.[3] |

| CTP:phosphocholine cytidylyltransferase (CCTα236, truncated) | Rat | CTP | 4.07 | 3850 | Assayed using a non-radioactive HPLC method.[13] |

| CDP-diacylglycerol synthase | S. cerevisiae | CTP | 1 | Not specified | The cellular concentration of CTP in wild-type yeast is lower than this Km value.[5] |

| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Mammalian cells | CTP | Not specified | Not specified | Two isoforms exist; Pcyt2α is more active at higher CTP concentrations, while Pcyt2β is more active at lower concentrations.[14] |

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of phospholipids is a highly regulated process to maintain membrane homeostasis. CTP availability and the activity of CTP-dependent enzymes are key regulatory points.

Regulation of CTP:phosphocholine cytidylyltransferase (CCT)

CCT is the primary regulatory enzyme in the PC synthesis pathway.[8] Its activity is modulated by several mechanisms:

-

Translocation to Membranes: CCT exists in both a soluble, inactive form and a membrane-associated, active form.[8] The translocation of CCT to the endoplasmic reticulum and nuclear envelope is stimulated by lipids such as diacylglycerol and fatty acids, which leads to its activation.[3]

-

Phosphorylation: CCT is subject to phosphorylation, which can influence its activity and localization.[8]

-

Allosteric Regulation: The enzyme's activity is also influenced by the lipid composition of the membranes it binds to.[8]

Caption: Regulation of CCT activity through translocation and phosphorylation.

Experimental Protocols

In Vitro CTP:phosphocholine cytidylyltransferase (CCT) Activity Assay (HPLC-Based)

This protocol is adapted from a non-radioactive HPLC method.[13]

Materials:

-

Purified CCT enzyme

-

CTP disodium salt solution (e.g., 100 mM stock)

-

Phosphocholine solution (e.g., 100 mM stock)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

C18 reverse phase HPLC column

-

Mobile phase: 0.1 M ammonium bicarbonate (98%), acetonitrile (2%), pH 7.4

-

HPLC system with UV detector

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of CCT enzyme, and phosphocholine.

-

Initiate the reaction by adding a specific concentration of CTP. The final reaction volume can be 50-100 µL.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding an equal volume of cold ethanol or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the C18 HPLC column.

-

Elute the nucleotides with the mobile phase at a constant flow rate.

-

Monitor the elution profile at 271 nm. CTP and the product, CDP-choline, will have distinct retention times.

-

Quantify the amount of CDP-choline produced by integrating the peak area and comparing it to a standard curve of known CDP-choline concentrations.

-

Calculate the enzyme activity in nmol of CDP-choline formed per minute per mg of protein.

Caption: Experimental workflow for the HPLC-based CCT activity assay.

Measurement of Phosphatidylcholine Synthesis using Radiolabeled Choline

This protocol describes a common method to trace the incorporation of choline into PC.[9]

Materials:

-

Cell culture medium

-

[³H]methyl-choline or [¹⁴C]methyl-choline

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v)

-

Iodine vapor or other visualization agent

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Culture cells to the desired confluency.

-

Replace the medium with fresh medium containing a known concentration and specific activity of radiolabeled choline.

-

Incubate the cells for a specific period (pulse). For chase experiments, replace the labeling medium with medium containing unlabeled choline.

-

Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

-

Harvest the cells and extract the total lipids using a chloroform:methanol mixture.

-

Separate the phospholipids using TLC. Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram in the appropriate solvent system.

-

Visualize the phospholipid spots using iodine vapor. The PC spot can be identified by co-migration with a PC standard.

-

Scrape the silica corresponding to the PC spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

The amount of radiolabeled choline incorporated into PC is a measure of the rate of PC synthesis.

Conclusion

Cytidine-5'-triphosphate disodium salt is an indispensable component for in vitro and in vivo studies of phospholipid biosynthesis. Its central role in the Kennedy pathway, particularly as a substrate for the rate-limiting enzyme CCT, makes it a key molecule for understanding the regulation of membrane biogenesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate mechanisms of phospholipid metabolism and to explore potential therapeutic interventions targeting these pathways.

References

- 1. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 4. scispace.com [scispace.com]

- 5. Nanogram detection of phospholipids on thin-layer chromatograms. | Semantic Scholar [semanticscholar.org]

- 6. Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 8. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 12. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]

- 13. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cytidine Triphosphate (CTP) as a Precursor for Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP) is an essential pyrimidine nucleotide that serves as a fundamental building block for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[1] Its availability is a critical determinant of cell proliferation and expansion.[1] The de novo synthesis of CTP is catalyzed by the rate-limiting enzyme CTP synthetase (CTPS), which converts Uridine Triphosphate (UTP) to CTP.[1] This process is tightly regulated to maintain appropriate intracellular nucleotide pools. Dysregulation of CTP synthesis is frequently observed in cancer, making CTPS a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of CTP's role as a nucleic acid precursor, detailing the biosynthetic pathways, regulatory mechanisms, and experimental methodologies for its study.

CTP Biosynthesis: De Novo and Salvage Pathways

Cells synthesize CTP through two primary routes: the de novo synthesis pathway and the salvage pathway.[1]

-

De Novo Synthesis: This pathway builds pyrimidine nucleotides from simpler precursor molecules. The final and rate-limiting step is the conversion of UTP to CTP, a reaction catalyzed by CTP synthetase (CTPS).[1] This reaction involves the ATP-dependent amination of UTP, with glutamine serving as the nitrogen donor.[2]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids. While less prominent for CTP synthesis, it contributes to the overall nucleotide pool.

The de novo pathway is the primary source of CTP for nucleic acid synthesis, and its regulation is critical for cellular homeostasis.

CTP as a Direct Precursor for RNA Synthesis

CTP is one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) required for the synthesis of RNA.[3] During transcription, RNA polymerase enzymes incorporate CTP into the growing RNA strand, forming phosphodiester bonds.[4] This process is fundamental for gene expression and the production of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[5]

CTP as an Indirect Precursor for DNA Synthesis

While CTP is a ribonucleotide, it serves as an essential precursor for the synthesis of deoxycytidine triphosphate (dCTP), a direct building block of DNA.[6] This conversion is a critical step in providing the necessary components for DNA replication. The pathway involves the following key enzymatic steps:

-

CTP to CDP: CTP is dephosphorylated to Cytidine Diphosphate (CDP).

-

CDP to dCDP: Ribonucleotide reductase (RNR) catalyzes the reduction of CDP to deoxycytidine diphosphate (dCDP). This is a highly regulated step in the synthesis of all deoxyribonucleotides.

-

dCDP to dCMP: dCDP is dephosphorylated to deoxycytidine monophosphate (dCMP).

-

dCMP to dCTP: A series of phosphorylation steps convert dCMP to dCTP, which can then be incorporated into DNA by DNA polymerases.

Therefore, the regulation of CTP synthesis has a direct impact on the availability of dCTP for DNA replication and repair.

Regulation of CTP Synthesis: The Role of CTP Synthetase (CTPS)

The activity of CTP synthetase is the primary control point for de novo CTP biosynthesis and is subject to complex regulation through multiple mechanisms:

-

Allosteric Regulation: CTPS activity is modulated by the binding of various nucleotides.

-

Activation: The enzyme is allosterically activated by GTP, which promotes the hydrolysis of glutamine.[7] The substrates ATP and UTP also promote the formation of the active tetrameric form of the enzyme.[7][8]

-

Inhibition: The end product, CTP, acts as a feedback inhibitor by binding to an allosteric site distinct from the active site, thereby regulating its own production.[8][9]

-

-

Post-Translational Modifications: Phosphorylation of CTPS has been shown to modulate its activity. For instance, phosphorylation by protein kinases A and C can stimulate CTPS activity.[6]

-

Oligomerization: Active CTPS exists as a homotetramer.[9] The transition from inactive monomers and dimers to the active tetrameric form is influenced by the intracellular concentrations of ATP and UTP.[7]

-

Filament Formation (Cytoophidia): Under certain cellular conditions, CTPS can polymerize into filamentous structures known as cytoophidia.[10] This filamentation is considered a mechanism of enzyme regulation, with the filamentous form generally being less active.[8]

dot

Caption: CTP synthesis, regulation, and role as a nucleic acid precursor.

Quantitative Data

The following tables summarize key quantitative data related to CTP synthesis and its role as a nucleic acid precursor.

Table 1: Kinetic Parameters of CTP Synthetase

| Organism/Enzyme | Substrate | K_m (µM) | V_max (pmol/min) | Reference |

| Human (activated PBMCs) | UTP | 230 ± 280 | 379 ± 90 | [6] |

| Human (resting cells) | UTP | 280 ± 310 | 83 ± 20 | [6] |

Table 2: Intracellular Nucleotide Concentrations

| Cell Line | CTP (pmol/10^6 cells) | Reference |

| Leukemia Cell Lines (range) | 85 - 330 | [9] |

Experimental Protocols

Measurement of CTP Synthetase Activity

This protocol describes a method for determining CTPS activity in cell lysates using liquid chromatography-mass spectrometry (LC-MS).[6]

Materials:

-

Cell lysis buffer

-

Reaction buffer (containing UTP, ATP, glutamine, GTP, and MgCl₂)

-

Stable isotope-labeled CTP internal standard

-

LC-MS/MS system

Procedure:

-

Cell Lysis: Prepare cell lysates from the desired cell population (e.g., peripheral blood mononuclear cells).

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Enzyme Reaction:

-

Incubate a defined amount of cell lysate protein with the reaction buffer containing the substrates and cofactors for CTPS.

-

Initiate the reaction by adding the cell lysate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., cold acid).

-

-

Sample Preparation:

-

Add the stable isotope-labeled CTP internal standard to the quenched reaction mixture.

-

Centrifuge to pellet precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an appropriate LC column for separation of nucleotides.

-

Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the CTP produced and the internal standard.

-

-

Data Analysis:

-

Calculate the amount of CTP produced based on the peak area ratio of CTP to the internal standard and a standard curve.

-

Express CTPS activity as the rate of CTP formation per unit of protein per unit of time (e.g., pmol/min/mg protein).

-

Quantification of Intracellular CTP Pools

This protocol outlines a method for the simultaneous quantification of intracellular nucleoside triphosphates, including CTP, by HPLC-MS/MS.[9]

Materials:

-

Cell culture medium

-

Cold phosphate-buffered saline (PBS)

-

Extraction solution (e.g., cold methanol/water)

-

HPLC-MS/MS system

Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to the desired density.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a known volume of ice-cold extraction solution.

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Centrifuge at high speed to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the supernatant under vacuum or nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto an HPLC system equipped with a column suitable for nucleotide separation (e.g., anion exchange or HILIC).

-

Use a mass spectrometer to detect and quantify CTP and other nucleotides based on their specific mass-to-charge ratios and fragmentation patterns.

-

-

Data Analysis:

-

Quantify the amount of CTP in the sample by comparing its peak area to a standard curve of known CTP concentrations.

-

Normalize the CTP amount to the number of cells used for extraction to determine the intracellular concentration (e.g., pmol/10⁶ cells).

-

dot

Caption: General workflow for studying CTP synthesis and levels.

Conclusion

CTP is an indispensable precursor for the synthesis of both RNA and DNA, placing its biosynthetic pathway at a critical juncture of cellular metabolism and proliferation. The rate-limiting enzyme, CTP synthetase, is a highly regulated hub that integrates signals from the cellular energetic state and nucleotide pools to control CTP production. The methodologies outlined in this guide provide a framework for the detailed investigation of CTP metabolism. A thorough understanding of these processes is paramount for researchers in basic science and is of significant interest to drug development professionals seeking to exploit the dependence of proliferating cells, particularly cancer cells, on robust nucleic acid synthesis. The development of novel therapeutics targeting CTP synthetase represents a promising avenue for anti-cancer drug discovery.

References

- 1. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular compartmentation of CTP synthase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Differences Between CTP and Other Nucleoside Triphosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine triphosphate (CTP) is a critical pyrimidine nucleotide essential for numerous cellular processes. While often overshadowed by its purine counterpart, adenosine triphosphate (ATP), which is primarily recognized as the universal energy currency, CTP possesses a unique and indispensable set of functions that distinguish it from other nucleoside triphosphates (NTPs) like ATP, guanosine triphosphate (GTP), and uridine triphosphate (UTP). This guide provides a comprehensive examination of the structural and functional distinctions of CTP, focusing on its specialized roles in phospholipid biosynthesis, protein glycosylation, and as a regulatory molecule. We will delve into the quantitative differences in intracellular concentrations, detail experimental protocols for NTP analysis, and explore the implications of CTP metabolism in drug development.

Introduction: Beyond a Simple Building Block

All nucleoside triphosphates (NTPs) share a common structure: a nitrogenous base, a ribose sugar, and three phosphate groups.[1] They are universally recognized as the building blocks for RNA synthesis.[2] However, their roles diverge significantly beyond this shared function. While ATP is the primary energy currency for a vast majority of metabolic reactions, CTP, GTP, and UTP have more specialized, though equally vital, roles as energy couplers in a smaller subset of metabolic pathways.[1][3]

This guide will specifically illuminate the unique biochemical identity of CTP. Synthesized from UTP by the enzyme CTP synthetase (CTPS), CTP's availability is tightly regulated, as it is typically the least abundant of the four main NTPs.[4][5] This tight regulation underscores its critical and specific functions within the cell.

Core Functions of CTP: A Comparative Overview

While all NTPs are involved in RNA synthesis, their other functions are highly specialized. The following table summarizes the primary roles of ATP, GTP, UTP, and CTP.

| Nucleoside Triphosphate | Primary Functions |

| ATP | - Universal energy currency for most cellular reactions- Precursor for DNA and RNA synthesis- Signal transduction (e.g., cAMP) |

| GTP | - Energy source in protein synthesis and gluconeogenesis- Signal transduction (e.g., G-proteins, cGMP)- Precursor for RNA synthesis- Allosteric regulator, including stimulation of CTP synthetase[3][4] |

| UTP | - Precursor for CTP synthesis- Activation of glucose and galactose for glycogen and glycoprotein synthesis (UDP-glucose, UDP-galactose) |

| CTP | - Essential for phospholipid synthesis (e.g., CDP-diacylglycerol, CDP-choline, CDP-ethanolamine)[1][4][6]- Required for protein and lipid glycosylation (sialic acid activation)[1][7]- Precursor for RNA and DNA synthesis- Allosteric inhibitor of aspartate carbamoyltransferase[1] |

The Unique Chemical Roles of CTP

CTP's distinctiveness lies in its central role in the synthesis of lipids and complex carbohydrates, processes fundamental to membrane integrity, cell signaling, and cell-cell recognition.

Phospholipid Synthesis

CTP is the indispensable activated carrier of phosphocholine and phosphoethanolamine for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[4][6] It is also the direct precursor for CDP-diacylglycerol, a key intermediate in the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin.[4][6] This central role in membrane biogenesis is a key differentiator from other NTPs. The enzyme CTP:phosphocholine cytidylyltransferase (CCT) is a key regulatory point in PC synthesis and its activity is stimulated by fatty acids.[8]

Glycosylation

CTP is required for the activation of sialic acids, which are terminal sugar residues on many glycoproteins and glycolipids.[1][7] CTP reacts with N-acetylneuraminic acid (a sialic acid) to form CMP-N-acetylneuraminic acid, the activated sugar nucleotide required for the transfer of sialic acid to glycoconjugates.[6] This process is critical for cell recognition, adhesion, and signaling.

A Biological Switch

Recent research has also identified CTP as a biological switch. In the bacterium Bacillus subtilis, CTP is critical for the function of the Nucleoid Occlusion Factor (Noc) protein, which ensures the correct partitioning of chromosomes during cell division.[9] CTP binding activates Noc's ability to bind to the cell membrane and organize the DNA.[9] While ATP and GTP are well-known for such roles, the discovery of CTP-dependent switches suggests a broader regulatory function for this nucleotide than previously appreciated.[9]

Quantitative Data: Intracellular NTP Concentrations

The intracellular concentrations of NTPs vary between cell types and metabolic states, but a general hierarchy is often observed. The following table provides representative data for human leukemia cell lines.

| Nucleotide | Concentration (pmol/10⁶ cells) in K562 Cells | Concentration (pmol/10⁶ cells) in MV4-11 Cells |

| ATP | ~3500 | ~2000 |

| GTP | ~800 | ~500 |

| UTP | ~600 | ~400 |

| CTP | ~200 | ~150 |

| Data compiled from studies on human leukemia cell lines. Actual values can vary based on experimental conditions and cell type.[10] |

As the data indicates, CTP is generally the least abundant NTP, which is consistent with its role in more specific biosynthetic pathways rather than as a general energy currency.[5]

Signaling Pathways and Logical Relationships

CTP Synthesis and Regulation

The synthesis of CTP from UTP is a critical, highly regulated step. This pathway highlights the interplay between different NTPs, with ATP providing the energy and GTP acting as an allosteric activator.[3][4]

Caption: CTP synthesis pathway with key substrates, products, and regulators.

CTP's Role in Phosphatidylcholine Synthesis

This diagram illustrates the essential role of CTP in the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of eukaryotic membranes.

References

- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Human Metabolome Database: Showing metabocard for Cytidine triphosphate (HMDB0000082) [hmdb.ca]

- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]

- 7. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid- and phospho-regulation of CTP:Phosphocholine Cytidylyltransferase α association with nuclear lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP & GTP Are Common in Biology - But What About CTP? | Cell And Molecular Biology [labroots.com]

- 10. scispace.com [scispace.com]

CTP as an Energy Source in Biochemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the ATP Paradigm

In the landscape of cellular bioenergetics, Adenosine Triphosphate (ATP) is ubiquitously recognized as the primary "energy currency."[1] Its high-energy phosphoanhydride bonds fuel a vast array of metabolic reactions, from muscle contraction to signal transduction.[2][3] However, this ATP-centric view often overshadows the critical, albeit more specialized, roles of other nucleoside triphosphates (NTPs). Cytidine Triphosphate (CTP), a pyrimidine nucleotide, is not merely a building block for RNA and DNA synthesis but also serves as a direct energy source and an activated precursor in specific anabolic pathways that are fundamental to cellular integrity and function.[4]

While all NTPs possess similar high-energy bonds, the cellular strategy for energy coupling is highly specific. CTP's role as an energy donor is largely confined to a select group of metabolic reactions, most notably in the biosynthesis of phospholipids and the glycosylation of proteins.[5] This specialization allows for distinct regulatory control over these pathways, independent of the central ATP/ADP energy state of the cell. This guide provides an in-depth examination of CTP's function as an energy source, the regulation of its synthesis, and the key enzymatic reactions it powers, offering a technical resource for professionals in biomedical research and drug development.

The Fountainhead of CTP: Biosynthesis via CTP Synthase (CTPS)

The de novo synthesis of CTP is the final and rate-limiting step in the pyrimidine nucleotide biosynthesis pathway.[6][7] This crucial reaction is catalyzed by the enzyme CTP Synthase (CTPS), which converts Uridine Triphosphate (UTP) into CTP.[8] The reaction is a complex process that utilizes the chemical energy from ATP hydrolysis and the nitrogen from the amide group of glutamine.[6]

The overall reaction is as follows: ATP + UTP + Glutamine → ADP + Pi + CTP + Glutamate [6]

The CTPS enzyme is composed of two primary domains: an N-terminal synthetase domain and a C-terminal glutaminase domain.[9] The glutaminase domain first hydrolyzes glutamine to produce ammonia (NH₃), which is then channeled through the enzyme's interior to the synthetase domain.[6] Concurrently, the synthetase domain uses the energy from ATP to phosphorylate the C4 position of UTP, creating a highly reactive intermediate.[6] The channeled ammonia then acts as a nucleophile, attacking this intermediate to displace the phosphate and form CTP.[6]

References

- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. A continuous spectrophotometric assay for mitogen-activated protein kinase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. researchgate.net [researchgate.net]

- 8. Solution structure and function of an essential CMP kinase of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Route to Cytidine-5'-triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine-5'-triphosphate (CTP) is a pivotal molecule in cellular metabolism, serving as an essential precursor for the synthesis of RNA, DNA, and various phospholipids.[1][2] Its production is tightly regulated, and the enzymatic pathways responsible for its synthesis are of significant interest to researchers in biochemistry, molecular biology, and drug development. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of CTP, with a focus on the key enzyme, CTP synthetase.

Core Concepts: The Enzymatic Synthesis of CTP

The enzymatic synthesis of CTP primarily occurs through two main pathways: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway builds CTP from simpler precursor molecules, while the salvage pathway recycles cytidine and uridine from the degradation of nucleic acids.[2]

The final and rate-limiting step in the de novo synthesis of CTP is catalyzed by the enzyme CTP synthetase (EC 6.3.4.2).[3] This enzyme facilitates the conversion of Uridine-5'-triphosphate (UTP) to CTP. The reaction is ATP-dependent and utilizes either glutamine or ammonia as the nitrogen source.[4]

The overall reaction can be summarized as follows:

UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi [3]

Key Enzyme: CTP Synthetase

CTP synthetase is a complex, allosterically regulated enzyme. Its activity is influenced by the cellular concentrations of its substrates and products. The enzyme typically exists as a dimer in its inactive state and forms a tetramer upon binding to its substrates, ATP and UTP, which is the active form of the enzyme.[5]

Regulation of CTP Synthetase Activity:

-

Allosteric Activation: Guanosine triphosphate (GTP) acts as an allosteric activator, enhancing the enzyme's affinity for its substrates.[3]

-

Feedback Inhibition: The product, CTP, acts as a feedback inhibitor, modulating its own synthesis.[5]

-

Phosphorylation: In some organisms, the activity of CTP synthetase is also regulated by phosphorylation.[5]

Experimental Protocols for Enzymatic CTP Synthesis

The following sections detail the methodologies for the key experiments involved in the enzymatic synthesis of CTP.

Expression and Purification of Recombinant CTP Synthetase

The production of CTP in vitro requires a source of active CTP synthetase. Recombinant expression in systems like E. coli is a common approach.

Protocol:

-

Gene Cloning and Expression Vector: The gene encoding CTP synthetase is cloned into a suitable expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Transformation and Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are cultured in an appropriate medium (e.g., LB medium) at 37°C until they reach a specific optical density.

-

Induction of Protein Expression: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 15-20°C) for several hours to enhance the yield of soluble protein.[6]

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by methods such as sonication or using a bead beater.[6]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins) to purify the CTP synthetase.[7]

In Vitro CTP Synthesis Reaction

This protocol outlines the setup for the enzymatic reaction to produce CTP.

Reaction Components and Conditions:

| Component | Concentration |

| CTP Synthetase | 0.1 - 1 mg/mL |

| UTP | 1 - 5 mM |

| ATP | 1 - 5 mM |

| Glutamine | 5 - 20 mM |

| GTP | 0.1 - 0.5 mM |

| MgCl₂ | 5 - 10 mM |

| Tris-HCl buffer (pH 7.5-8.0) | 50 - 100 mM |

| Incubation Temperature | 37°C |

| Incubation Time | 30 - 120 minutes |

Note: The optimal concentrations and conditions may vary depending on the specific CTP synthetase enzyme and experimental goals.

Assay Methods for CTP Synthetase Activity and CTP Quantification

Several methods can be employed to monitor the progress of the reaction and quantify the amount of CTP produced.

This method relies on the difference in the UV absorbance spectra of UTP and CTP. The conversion of UTP to CTP can be monitored by measuring the increase in absorbance at 291 nm.[8]

Protocol:

-

Assemble the reaction mixture as described in the in vitro synthesis protocol in a UV-transparent cuvette.

-

Place the cuvette in a spectrophotometer with temperature control set to 37°C.

-

Monitor the change in absorbance at 291 nm over time.

-

The rate of CTP formation can be calculated using the molar extinction coefficient of CTP.

HPLC provides a more direct and accurate method for separating and quantifying the nucleotides in the reaction mixture.

Protocol:

-

At different time points, take aliquots from the reaction mixture and stop the reaction (e.g., by adding perchloric acid or by heat inactivation).

-

Centrifuge the samples to remove precipitated protein.

-

Inject the supernatant into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Separate the nucleotides using an appropriate mobile phase (e.g., a buffer containing phosphate and an ion-pairing agent).

-

Detect the nucleotides using a UV detector at a wavelength of 271 nm.

-

Quantify the amount of CTP by comparing the peak area to a standard curve of known CTP concentrations.[9]

For highly sensitive and specific quantification, LC-MS/MS is the method of choice.[1]

Protocol:

-

Prepare the samples as described for the HPLC method.

-

Inject the samples into an LC-MS/MS system.

-

Separate the nucleotides using liquid chromatography.

-

Detect and quantify CTP using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity.[1]

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of CTP.

Table 1: Kinetic Parameters of CTP Synthetase

| Substrate | Km (µM) | Vmax (pmol/min) |

| UTP (Resting Cells) | 280 ± 310 | 83 ± 20 |

| UTP (Activated PBMCs) | 230 ± 280 | 379 ± 90 |

Data obtained from CTP synthetase activity assays in cell lysates.[1]

Table 2: Typical Reaction Conditions for In Vitro CTP Synthesis

| Component | Concentration |

| UTP | 4 mM |

| Glutamine | 20 mM |

| ATP | 2 mM |

| GTP | 0.2 mM |

| MgCl₂ | 10 mM |

| Tris-HCl (pH 7.8) | 50 mM |

Based on protocols for assaying recombinant CTP synthetase.[10]

Visualizations

Biochemical Pathway of CTP Synthesis

References

- 1. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]

- 3. CTP synthetase - Wikipedia [en.wikipedia.org]

- 4. Recombinant Human CTP synthase/CTPS protein (ab132558) | Abcam [abcam.com]

- 5. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Human CTP Synthetase in Saccharomyces cerevisiae Reveals Phosphorylation by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CTP synthetase from Escherichia coli: an improved purification procedure and characterization of hysteretic and enzyme concentration effects on kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of filament-forming CTP synthases from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

CTP as an Allosteric Inhibitor of Aspartate Carbamoyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Cytidine Triphosphate (CTP) as an allosteric inhibitor of Aspartate Carbamoyltransferase (ATCase), a key enzyme in the pyrimidine biosynthetic pathway. Understanding this regulatory mechanism is fundamental for research in metabolic control and provides a basis for the development of novel therapeutic agents targeting nucleotide metabolism.

Introduction: The Central Role of ATCase in Pyrimidine Biosynthesis

Aspartate Carbamoyltransferase (ATCase) catalyzes the committed step in the de novo synthesis of pyrimidines: the condensation of carbamoyl phosphate and aspartate to form N-carbamoylaspartate.[1][2][3][4] This reaction is a critical control point in the pathway that ultimately leads to the production of pyrimidine nucleotides, including CTP, which are essential for DNA and RNA synthesis.

The activity of ATCase is finely tuned to meet the cell's demand for pyrimidines. This regulation is achieved through allosteric mechanisms, where effector molecules bind to a site distinct from the active site, inducing conformational changes that modulate the enzyme's catalytic rate.[2][3][5] CTP, the end-product of the pyrimidine pathway, acts as a negative allosteric effector, providing a classic example of feedback inhibition.[3][6][7] Conversely, Adenosine Triphosphate (ATP), a purine nucleotide, acts as an allosteric activator, ensuring a balanced production of purine and pyrimidine nucleotides.[6][8]

The Allosteric Regulation of ATCase: A Tale of Two States

ATCase from Escherichia coli is a dodecameric enzyme composed of two catalytic trimers and three regulatory dimers (C6R6).[2][6] This complex structure is central to its allosteric properties. The enzyme exists in an equilibrium between two quaternary structures: the low-activity, low-affinity "tense" (T) state and the high-activity, high-affinity "relaxed" (R) state.[2][5]

-

The T State (Tense): This state has a lower affinity for the substrate aspartate and a lower catalytic activity. The binding of the allosteric inhibitor CTP to the regulatory subunits stabilizes the T state, shifting the equilibrium away from the active R state.[2][5]

-

The R State (Relaxed): This state exhibits a higher affinity for aspartate and is catalytically more active. The binding of the substrate aspartate or the allosteric activator ATP promotes the transition to the R state.[2][5]

This equilibrium between the T and R states allows for a sigmoidal relationship between substrate concentration and reaction velocity, a hallmark of allosteric enzymes, rather than the hyperbolic curve described by Michaelis-Menten kinetics.[5][9]

Quantitative Analysis of CTP Inhibition

The inhibitory effect of CTP on ATCase activity can be quantified by examining its influence on the enzyme's kinetic parameters. The following tables summarize key quantitative data from studies on E. coli ATCase.

| Effector | S0.5 (K0.5) for Aspartate (mM) | Hill Coefficient (nH) | Reference |

| None | 6 | 1.4 | [1] |

| CTP | Increased | Increased | [1] |

| ATP | Decreased | Decreased | [1] |

| Effector | Average Dissociation Constant (Kd) for PALA (nM) | Hill Coefficient (nH) | Reference |

| None | 110 | 1.95 | [10] |

| CTP | 266 | 2.27 | [10] |

| ATP | 65 | 1.35 | [10] |

PALA (N-(phosphonacetyl)-L-aspartate) is a potent bisubstrate analog inhibitor of ATCase that mimics the transition state.

Synergistic Inhibition by CTP and UTP

Further complexity in the regulation of ATCase arises from the synergistic inhibition by CTP and Uridine Triphosphate (UTP). While UTP alone has little to no inhibitory effect, in the presence of CTP, it significantly enhances the inhibition of ATCase.[11][12] This synergistic action provides a more sensitive mechanism for feedback regulation, ensuring that the pyrimidine biosynthetic pathway is downregulated only when both CTP and its precursor UTP are abundant.[11][12][13]

| Condition | S0.5 for Aspartate (mM) | Reference |

| No effectors | 5 | [11] |

| Saturating CTP | 11 | [11] |

| Saturating CTP and UTP | 17 | [11] |

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language, illustrate the pyrimidine biosynthesis pathway and the allosteric regulation of ATCase.

Caption: Pyrimidine biosynthesis pathway and ATCase regulation.

Caption: Allosteric equilibrium of ATCase T and R states.

Experimental Protocols

Purification of Aspartate Transcarbamoylase

A representative protocol for the purification of ATCase from Moraxella catarrhalis involves several steps to isolate the enzyme from a cell-free extract.[14][15]

-

Cell Lysis: Bacterial cells are disrupted using a French pressure cell at 4°C to obtain a crude protein extract.[14]

-

Removal of Nucleic Acids: Streptomycin sulfate is added to the crude extract to precipitate nucleic acids, which are then removed by centrifugation.

-

Heat Step: The supernatant is heated to 60°C to denature and precipitate heat-labile proteins, followed by centrifugation.

-

Ammonium Sulfate Precipitation: The protein of interest is fractionally precipitated by the addition of ammonium sulfate.

-

Dialysis: The precipitated protein is resuspended and dialyzed against a suitable buffer to remove excess salt.

-

Chromatography: A series of chromatography steps, including ion-exchange, gel-filtration, and hydrophobic interaction chromatography, are employed to further purify ATCase to homogeneity.[14][15] The purity of the enzyme at each step is monitored by SDS-PAGE.[14]

ATCase Enzyme Activity Assay (Colorimetric Method)

The activity of ATCase is commonly measured using a colorimetric assay that quantifies the production of carbamoyl aspartate.[16][17][18]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 40-50 mM sodium phosphate or Tris-acetate buffer, pH 8.2-8.3) containing a saturating concentration of carbamoyl phosphate (e.g., 3.6-4.8 mM) and varying concentrations of aspartate.[16][17][18] For inhibition studies, different concentrations of CTP are included in the reaction mixture.

-

Enzyme Addition: The reaction is initiated by adding a known amount of purified ATCase (e.g., 10-50 µg) to the pre-warmed reaction mixture.[17]

-

Incubation: The reaction is incubated at a constant temperature (e.g., 25-30°C) for a defined period (e.g., 5-30 minutes) during which the reaction is linear.[16][17][19]

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as 2% perchloric acid (HClO4).[17]

-

Color Development: A colorimetric reagent is added that reacts with the product, carbamoyl aspartate, to produce a colored compound.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the amount of product formed is determined from a standard curve. The specific activity of the enzyme is then calculated.

Determination of Allosteric Inhibition Parameters

To characterize the allosteric inhibition by CTP, enzyme activity is measured at various aspartate concentrations in the absence and presence of different fixed concentrations of CTP. The data are then plotted as reaction velocity versus substrate concentration.

-

S0.5 (or K0.5): The substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax) is determined from the sigmoidal plots. An increase in S0.5 in the presence of an inhibitor indicates a decrease in the enzyme's apparent affinity for the substrate.

-

Hill Coefficient (nH): The Hill coefficient, which provides a measure of the cooperativity of substrate binding, can be determined by fitting the data to the Hill equation.[20][21] An nH value greater than 1 indicates positive cooperativity.[21] Changes in the Hill coefficient in the presence of allosteric effectors reflect alterations in the cooperative behavior of the enzyme.

Conclusion

The allosteric inhibition of aspartate carbamoyltransferase by CTP is a cornerstone of metabolic regulation, providing a sophisticated mechanism for maintaining homeostasis of nucleotide pools within the cell. The detailed understanding of this process, from its quantitative kinetic parameters to the underlying structural transitions, offers a valuable framework for both fundamental biochemical research and the rational design of therapeutic agents that target nucleotide biosynthesis. The experimental protocols and data presented in this guide serve as a comprehensive resource for professionals in the field, facilitating further investigation into this classic example of allostery.

References

- 1. In vivo formation of allosteric aspartate transcarbamoylase containing circularly permuted catalytic polypeptide chains: implications for protein folding and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 3. aklectures.com [aklectures.com]

- 4. Aspartate transcarbamoylase [chem.uwec.edu]

- 5. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]

- 6. CHEM 245 - ATCase [guweb2.gonzaga.edu]

- 7. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chegg.com [chegg.com]

- 9. biologydiscussion.com [biologydiscussion.com]

- 10. researchgate.net [researchgate.net]

- 11. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Mechanism of Nucleotide-Dependent Allosteric Regulation in Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Purification of Aspartate Transcarbamoylase from Moraxella (Branhamella) catarrhalis - UNT Digital Library [digital.library.unt.edu]

- 16. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hill equation (biochemistry) - Wikipedia [en.wikipedia.org]

- 21. bemoacademicconsulting.com [bemoacademicconsulting.com]

The Pivotal Role of CTP in Gene Expression and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine triphosphate (CTP) is a vital pyrimidine nucleotide, fundamentally recognized as an essential building block for the synthesis of RNA and DNA.[1][2][3] However, its significance extends far beyond this primary role, encompassing a complex web of regulatory functions that are critical to gene expression and cellular homeostasis. This technical guide provides an in-depth exploration of the multifaceted roles of CTP, focusing on its synthesis, its direct and indirect influence on gene expression, and its emergence as a key player in cellular signaling and a target for therapeutic intervention. We will delve into the intricate regulation of CTP synthase, the enzyme responsible for de novo CTP production, and explore the downstream consequences of fluctuating CTP pools on cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and target the CTP-mediated regulation of gene expression.

Data Presentation: Quantitative Insights into CTP Metabolism and Regulation

The cellular concentration and enzymatic kinetics of CTP and its synthesizing enzyme, CTP synthase (CTPS), are tightly controlled. Below are tables summarizing key quantitative data from various studies, providing a basis for understanding the delicate balance of CTP homeostasis.

Table 1: Kinetic Parameters of CTP Synthase (CTPS)

| Organism/Isozyme | Substrate/Regulator | Km / KA / EC50 (µM) | Ki / IC50 (µM) | Vmax (pmol/min) | Notes |

| Human (hCTPS1) | ATP | 170 ± 110 | - | - | Maximally active at physiological ATP concentrations.[4] |

| UTP | 590 ± 240 | - | - | Km is close to physiological UTP concentration, allowing for sensitive regulation.[4] | |

| Glutamine | 27 ± 9 | - | - | - | |

| GTP (Activator) | - | - | - | Required for activity.[4] | |

| CTP (Inhibitor) | - | Close to physiological CTP concentration | - | Allosteric feedback inhibition.[4] | |

| Human (hCTPS2) | ATP | - | - | - | Maximally active at physiological ATP concentrations.[4] |

| UTP | - | - | - | Km is close to physiological UTP concentration.[4] | |

| CTP (Inhibitor) | - | Close to physiological CTP concentration | - | Allosteric feedback inhibition.[4] | |

| Saccharomyces cerevisiae (Ura7) | ATP | - | - | - | Phosphorylation by PKA and PKC decreases Km for ATP.[5] |

| Escherichia coli | GTP (Activator) | ~10 - 100 | >1000 | - | At low concentrations, GTP activates, while at high concentrations (>1mM) it can be inhibitory.[1][6] |

| CTP (Inhibitor) | - | 170 (at 4 µM CtpS) | - | Inhibition is more potent at higher enzyme concentrations that favor filament formation.[7] | |

| Human Lymphocytes (PBMCs) | UTP (Resting cells) | 280 ± 310 | - | 83 ± 20 | - |

| UTP (Activated cells) | 230 ± 280 | - | 379 ± 90 | Vmax increases significantly upon activation.[8] |

Table 2: Cellular Concentrations of CTP and Related Nucleotides

| Cell Type | Condition | CTP Concentration (µM) | UTP Concentration (µM) | Notes |

| Mammalian Cells (General) | Physiological | Low | ~600 | CTP is the least abundant nucleotide, making its synthesis a critical regulatory point.[4][9] |

| Mouse T lymphoblast (S49) | Wild Type (Growth Arrest) | Balanced with UTP | Balanced with CTP | Intact allosteric inhibition by CTP is required to maintain the balance between CTP and UTP pools.[10] |

| Mouse T lymphoblast (S49) | Mutant (CTP-insensitive CTPS) | Imbalanced | Imbalanced | Loss of CTP-mediated feedback leads to dysregulated nucleotide pools.[10] |

Core Regulatory Mechanisms of CTP in Gene Expression

The influence of CTP on gene expression is exerted through several interconnected mechanisms, primarily revolving around the regulation of its own synthesis and its availability for crucial cellular processes.

CTP as a Direct Precursor for RNA Synthesis

The most direct role of CTP in gene expression is its function as one of the four essential ribonucleoside triphosphates required for the transcription of all forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), by RNA polymerases.[1][3] The intracellular CTP pool size can therefore directly impact the overall rate of transcription.[11]

Allosteric Regulation of CTP Synthase

The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), which converts UTP to CTP.[5] This enzyme is a critical control point and is subject to sophisticated allosteric regulation:

-

Feedback Inhibition by CTP: CTP acts as an allosteric inhibitor of CTPS, binding to a site distinct from the active site.[4][5] This feedback mechanism ensures that CTP levels are tightly controlled, preventing overproduction.

-

Activation by GTP: Guanosine triphosphate (GTP) is an allosteric activator of CTPS. This cross-regulation between purine and pyrimidine synthesis helps to maintain a balanced supply of all four ribonucleotides necessary for nucleic acid synthesis.

Post-Translational Modification of CTP Synthase

The activity of CTPS is further modulated by post-translational modifications, primarily phosphorylation. In yeast and human cells, protein kinases A (PKA) and C (PKC) have been shown to phosphorylate CTPS.[5][12] This phosphorylation can stimulate CTPS activity, linking CTP synthesis to cellular signaling pathways that control cell growth and proliferation.[5][13] For instance, phosphorylation can increase the enzyme's Vmax and decrease its Km for ATP.[5]

Transcriptional Regulation of CTP Synthase Genes

The expression of the genes encoding CTP synthase (in humans, CTPS1 and CTPS2) is itself a point of regulation. The proto-oncogenic transcription factor Myc has been shown to bind to the promoter regions of CTPS1 and CTPS2, upregulating their expression.[14][15][16] This links the regulation of CTP synthesis directly to the cellular growth and proliferation programs controlled by Myc.

CTP in Phospholipid Synthesis and Membrane Dynamics

CTP is indispensable for the synthesis of all major membrane phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, through the Kennedy and CDP-diacylglycerol pathways.[4][14] By controlling the availability of precursors for membrane synthesis, CTP indirectly influences gene expression through its impact on the structure and function of cellular membranes and membrane-bound signaling molecules.

Compartmentalization of CTP Synthase into Cytoophidia

A fascinating aspect of CTPS regulation is its ability to polymerize into filamentous structures known as cytoophidia ("cellular snakes").[3][5][6][8] This filament formation is a conserved phenomenon observed from bacteria to humans and represents a novel mechanism of enzyme regulation.[17] The formation of cytoophidia is influenced by the cellular metabolic state and can be induced by CTP.[7][17] Polymerization of CTPS into these structures is thought to inhibit its activity, providing a mechanism for storing the enzyme in an inactive but readily activatable state.[7][8]

Signaling Pathways and Logical Relationships

The regulation of CTP synthesis and its subsequent impact on gene expression are embedded within complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate key regulatory pathways and logical relationships.

Caption: Allosteric regulation of CTP Synthase (CTPS) activity.

Caption: Regulation of CTP Synthase activity by phosphorylation.

Caption: Transcriptional regulation of CTPS genes by the Myc oncogene.

Caption: CTP Synthase polymerization into inactive cytoophidia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CTP's role in gene expression and regulation.

Protocol 1: Measurement of Intracellular CTP Concentration by HPLC-MS/MS

This protocol is adapted from methods described for the quantification of intracellular nucleoside triphosphates.[2][3][18]

Objective: To accurately quantify the intracellular concentration of CTP in cultured cells.

Materials:

-

Cultured cells of interest

-

Ice-cold 80% methanol

-

Cell scraper

-

Refrigerated centrifuge (4°C)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Anion-exchange or ion-pair reversed-phase HPLC column (e.g., Supelcogel ODP-50 or equivalent)

-

Mobile phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9

-

Mobile phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0

-

CTP analytical standard

-

Internal standard (e.g., stable isotope-labeled CTP)

Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency or cell number.

-

Place the cell culture plate on ice and aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

-

Extraction of Nucleotides:

-

Add 500 µL of ice-cold 80% methanol to each well.

-

Immediately scrape the cells from the bottom of the well using a cell scraper.

-

Transfer the entire cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.[19]

-

-

Protein Precipitation:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.[19]

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled 1.5 mL tube. Avoid disturbing the pellet.[19]

-

-

Sample Preparation for HPLC-MS/MS:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable buffer compatible with the LC method (e.g., a mixture of mobile phases A and B).

-

-

HPLC-MS/MS Analysis:

-

Prepare a standard curve by spiking known concentrations of the CTP analytical standard and internal standard into a blank matrix (extract from untreated cells).

-

Inject the prepared samples and standards onto the HPLC-MS/MS system.

-

Use a gradient elution program to separate CTP from other nucleotides. An example gradient is a linear gradient from 40% to 60% mobile phase B over 30 minutes.[3]

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of CTP and the internal standard.

-

-

Data Analysis:

-

Quantify the amount of CTP in each sample by comparing the peak area ratio of CTP to the internal standard against the standard curve.

-

Normalize the CTP amount to the cell number or total protein concentration of the original sample.

-

Protocol 2: CTP Synthase Activity Assay

This protocol is based on methods that measure the production of CTP from UTP.[8]

Objective: To determine the enzymatic activity of CTP synthase in cell lysates.

Materials:

-

Cell lysates prepared in a suitable lysis buffer (e.g., containing Tris-HCl, MgCl2, and protease inhibitors)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Substrate solution: ATP, UTP, and glutamine at various concentrations for kinetic analysis (e.g., starting with physiological concentrations)

-

GTP solution (as an activator)

-

Quenching solution (e.g., perchloric acid or ice-cold methanol)

-

HPLC-MS/MS system for CTP quantification (as described in Protocol 1)

Procedure:

-

Preparation of Cell Lysates:

-

Harvest cells and lyse them using sonication or a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate solution and GTP. The final reaction volume should be standardized (e.g., 100 µL).

-

For kinetic analysis, vary the concentration of one substrate while keeping the others at saturating concentrations.

-

-

Reaction Quenching:

-

After a specific incubation time (e.g., 15-60 minutes, within the linear range of the reaction), stop the reaction by adding an equal volume of quenching solution.

-

-

Sample Processing:

-

Centrifuge the quenched reaction mixture at high speed to pellet precipitated proteins.

-

Transfer the supernatant to a new tube for CTP analysis.

-

-

CTP Quantification:

-

Quantify the amount of CTP produced in each reaction using HPLC-MS/MS as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the specific activity of CTP synthase as the amount of CTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 3: Immunofluorescence Staining for CTP Synthase Filaments (Cytoophidia)

This protocol provides a general framework for visualizing CTPS filaments in cultured cells.

Objective: To visualize the subcellular localization and filament formation of CTP synthase.

Materials:

-

Cultured cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Rabbit or mouse anti-CTPS1 or anti-CTPS2 antibody

-

Secondary antibody: Fluorescently labeled anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope (confocal or super-resolution for higher detail)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

If investigating inducers of cytoophidia formation, treat the cells with the desired compound (e.g., the glutamine analog 6-diazo-5-oxo-L-norleucine (DON)) for the appropriate time before fixation.[17]

-

-

Fixation:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-CTPS antibody in the blocking buffer to the recommended concentration.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

-

Imaging:

CTP in Drug Development